2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine
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Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5 on the pyrrole ring, a methoxy group at position 5 on the phenyl ring, and an amine group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is reacted with an appropriate amine under acidic conditions to form the pyrrole ring . The reaction typically requires a catalytic amount of iron(III) chloride and is carried out in water, yielding N-substituted pyrroles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit enoyl ACP reductase and DHFR enzymes, which are crucial for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A compound with additional functional groups that enhance its biological activity.
N-Substituted Pyrroles: A broad class of compounds with varying substituents that influence their chemical and biological properties.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an amine group on the phenyl ring, along with the dimethyl-substituted pyrrole ring, makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)13-7-6-11(16-3)8-12(13)14/h4-8H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMQNMJVMWGSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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